molecular formula C19H19NO6S2 B2787489 methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034257-72-0

methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2787489
CAS No.: 2034257-72-0
M. Wt: 421.48
InChI Key: FTQCKSVEPWNACT-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound known for its multi-functional chemical properties. This compound integrates various structural elements such as a benzo[b]thiophene moiety, which is a sulfur-containing aromatic ring, and a sulfonamide linkage, making it a hybrid molecule with potentially diverse biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. The starting material is usually a benzo[b]thiophene derivative, which undergoes several chemical transformations:

  • Formation of the Sulfonamide Linkage: : The benzo[b]thiophene derivative is reacted with an appropriate sulfonyl chloride under basic conditions, often using an organic base like triethylamine, to form the sulfonamide intermediate.

  • Hydroxyethyl Substitution: : The sulfonamide intermediate is then subjected to nucleophilic substitution with an epoxide or a haloalcohol to introduce the 2-hydroxyethyl group.

  • Coupling with the Benzoyl Component: : The final step involves esterification or amide coupling of the hydroxyethyl-substituted sulfonamide with 3-(4-methoxybenzoyl) chloride to yield the target compound.

Industrial Production Methods

Industrial production methods would likely optimize the aforementioned synthetic routes for scalability and efficiency. This could involve:

  • Catalysts and Solvents: : Using specific catalysts to enhance reaction rates and yields, and selecting solvents that facilitate purification.

  • Continuous Flow Processes: : Implementing continuous flow chemistry to streamline the synthesis and minimize waste.

  • Purification Techniques: : Employing advanced purification techniques like crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation reactions, potentially yielding sulfoxides or sulfones depending on the oxidizing agents used.

  • Reduction: : Reduction reactions may target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

  • Substitution: : The hydroxyethyl group can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

  • Substitution: : Nucleophiles like halides, azides, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions but could include sulfoxides, sulfones, amines, and various substituted analogs.

Scientific Research Applications

Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate has significant potential in various scientific fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

  • Medicine: : Potential therapeutic applications due to its sulfonamide moiety, which is a common pharmacophore in drug design.

  • Industry: : Could be used in the development of new materials or as a specialty chemical in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilamide: : A simple sulfonamide used as an antibacterial agent.

  • Benzothiophene Derivatives: : Other compounds containing the benzo[b]thiophene ring, which may have different substituents.

  • Methoxybenzoates: : Compounds with similar ester linkages but different functional groups.

Uniqueness

Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate is unique due to its hybrid structure, combining the sulfonamide and benzo[b]thiophene moieties, which may confer distinct chemical and biological properties not seen in simpler analogs

Properties

IUPAC Name

methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S2/c1-25-16-8-7-12(19(22)26-2)9-18(16)28(23,24)20-10-15(21)14-11-27-17-6-4-3-5-13(14)17/h3-9,11,15,20-21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQCKSVEPWNACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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